molecular formula C15H17ClN4O B2717230 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone CAS No. 1795212-52-0

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone

Cat. No.: B2717230
CAS No.: 1795212-52-0
M. Wt: 304.78
InChI Key: FVUICBPLJDZNHI-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone is a synthetic chemical compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a hybrid structure combining a 1,2,3-triazole ring, a piperidine moiety, and a 2-chlorophenyl group, a design strategy often employed to develop potential bioactive agents . Compounds containing the 1,2,3-triazole pharmacophore are of significant interest in anticancer research, as this class has been investigated for its potential to inhibit key enzymes and processes involved in cancer cell proliferation . Furthermore, the piperidine nucleus is a ubiquitous structural feature in many pharmaceuticals and is frequently explored for its antimicrobial properties . Research on analogous piperidine-containing molecules has demonstrated potent in vitro antibacterial and antifungal activities, suggesting this compound could serve as a valuable precursor or lead molecule in developing new antimicrobial agents . Its mechanism of action may involve the inhibition of tubulin polymerization, a pathway known to be targeted by related synthetic compounds, which leads to the disruption of microtubule function and apoptosis in rapidly dividing cells . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c16-14-4-2-1-3-12(14)11-15(21)19-8-5-13(6-9-19)20-10-7-17-18-20/h1-4,7,10,13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUICBPLJDZNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone typically involves a multi-step process:

    Formation of the Triazole Ring:

    Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Coupling with Chlorophenyl Group: The final step involves coupling the triazole-piperidine intermediate with a 2-chlorophenyl ethanone derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole-containing compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed promising antibacterial and antifungal activities against various strains, suggesting that 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone could serve as a lead molecule for developing new antimicrobial agents .

Anticancer Potential

Triazole derivatives have been explored for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Compounds with similar structures have shown efficacy in inhibiting tumor growth in vitro and in vivo models . The specific interactions of the triazole ring with biological targets make this compound a candidate for further investigation in cancer therapeutics.

Neurological Disorders

The piperidine moiety is associated with various neurological applications, including the treatment of cognitive disorders such as Alzheimer's disease. Compounds that inhibit certain pathways related to neurodegeneration have been synthesized using similar frameworks . The potential neuroprotective effects of this compound warrant further exploration.

Biological Studies and Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

StudyFocusFindings
AntimicrobialShowed good activity against bacterial strains compared to standard drugs.
AnticancerInhibited tumor cell proliferation in vitro; potential for further development as an anticancer agent.
Neuroprotective EffectsSuggested neuroprotective properties; may inhibit pathways involved in neurodegeneration.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Piperidine/Piperazine Moieties

Compound Name Substituents Molecular Formula Molecular Weight Key Spectral Data (IR C=O, cm⁻¹) Biological Activity Reference
Target Compound 4-(1H-1,2,3-triazol-1-yl)piperidine, 2-chlorophenyl C₁₅H₁₆ClN₄O 303.45 ~1700 Not reported
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g) 2,4-dichlorophenyl, triazole C₁₀H₇Cl₂N₃O 256.09 Antifungal (CYP51 binding)
1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-(benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5j) Piperazine, benzothiazole, triazole C₂₃H₂₀N₆OS₂ 507.10 Anticancer (in vitro screening)
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone Phenyl, 1,2,4-triazole C₁₀H₉N₃O 187.20 1690 Crystal structure reported
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone Piperazine, sulfonyl, triazole C₁₄H₁₅ClN₄O₃S 424.88 Not reported
  • Substituent Effects: Aryl Groups: The target’s 2-chlorophenyl group confers moderate electron-withdrawing effects compared to 2,4-dichlorophenyl (), which may reduce polarity and alter binding interactions . Triazole Position: 1,2,3-Triazole (target) vs. 1,2,4-triazole () alters electronic distribution and steric bulk, impacting molecular recognition .

Physicochemical Properties

  • Molecular Weight : The target (303.45 g/mol) is smaller than benzothiazole-containing hybrids (e.g., 507.10 g/mol in ), suggesting better membrane permeability .
  • Solubility: Piperidine’s non-planar structure may enhance lipophilicity compared to planar aryl groups (), though the 2-chlorophenyl group could counterbalance this via polar interactions .

Biological Activity

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H18ClN5O
  • Molecular Weight : 333.80 g/mol
  • SMILES Notation : CC(=O)N1CCCCC1N2C=NN=C2C(=C(C=C2)Cl)C=N

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, a related study demonstrated that triazole-containing compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus16Ciprofloxacin8
Escherichia coli32Vancomycin16

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a derivative exhibited an IC50 value of 27 µM against the T47D breast cancer cell line . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Cancer Cell LineIC50 (µM)
T47D (breast cancer)27
HCT-116 (colon cancer)6.2

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Triazole derivatives are known to inhibit enzymes critical for DNA synthesis and repair, such as thymidylate synthase and topoisomerases . These interactions can lead to increased cytotoxicity in rapidly dividing cancer cells.

Case Studies

Several studies have highlighted the biological significance of triazole derivatives:

  • Antimicrobial Efficacy : A study synthesized a series of triazole derivatives and assessed their antibacterial activity. The results indicated that modifications in the piperidine moiety significantly enhanced antimicrobial potency against resistant strains .
  • Anticancer Potential : A comprehensive evaluation of triazole derivatives revealed that those with halogen substitutions exhibited superior anticancer activity due to enhanced lipophilicity and cellular uptake .

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